(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
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Description
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H28N6O and its molecular weight is 440.551. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that many compounds containingindole and imidazole moieties have a broad range of biological properties . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities . Similarly, imidazole derivatives have demonstrated antibacterial, antimycobacterial, and anti-inflammatory effects .
Biochemical Pathways
For example, indole derivatives have been found to affect pathways related to antiviral, anti-inflammatory, and anticancer activities . Imidazole derivatives, on the other hand, have been found to influence pathways related to antibacterial, antimycobacterial, and anti-inflammatory activities .
Pharmacokinetics
It is known that compounds with similar structures, such as indole and imidazole derivatives, are highly soluble in water and other polar solvents . This suggests that they may have good bioavailability.
Result of Action
For example, some indole derivatives have shown inhibitory activity against influenza A . Similarly, some imidazole derivatives have shown good scavenging potential compared to ascorbic acid .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-21-24(20-28-32(21)23-10-6-3-7-11-23)26(33)31-18-15-29(16-19-31)14-17-30-13-12-27-25(30)22-8-4-2-5-9-22/h2-13,20H,14-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMATUSDNXDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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